molecular formula C10H8O4 B13166985 5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B13166985
M. Wt: 192.17 g/mol
InChI Key: IFMAMYFVCGVLOQ-UHFFFAOYSA-N
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Description

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H8O4. . This compound features a formyl group at the 5-position and a carboxylic acid group at the 2-position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the formylation of 5-hydroxybenzofuran derivatives, followed by cyclization and subsequent functional group transformations . The reaction conditions typically involve the use of formylating agents such as formic acid or formic anhydride, along with catalysts like sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale formylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the benzofuran ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-Carboxy-2,3-dihydro-1-benzofuran-2-carboxylic acid.

    Reduction: 5-Hydroxymethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid.

    Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

5-formyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H8O4/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-3,5,9H,4H2,(H,12,13)

InChI Key

IFMAMYFVCGVLOQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)C=O)C(=O)O

Origin of Product

United States

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